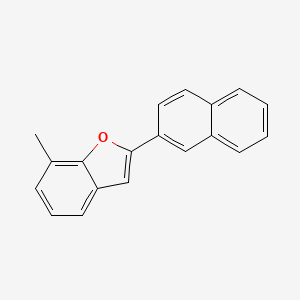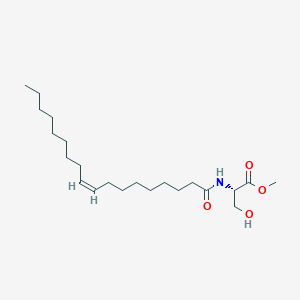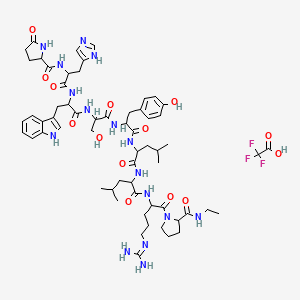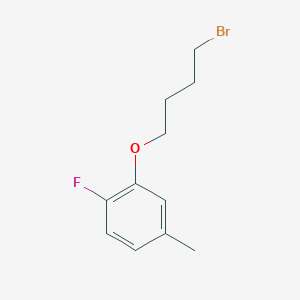
5-Amino-1-propylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-propylpiperidin-2-one is an organic compound with the molecular formula C8H16N2O It is a derivative of piperidinone, characterized by the presence of an amino group at the 5-position and a propyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-propylpiperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with piperidin-2-one, which is commercially available or can be synthesized from piperidine.
Alkylation: The propyl group is introduced at the 1-position through alkylation reactions, often using propyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
5-Amino-1-propylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the piperidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary or tertiary amines.
科学的研究の応用
5-Amino-1-propylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism by which 5-Amino-1-propylpiperidin-2-one exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
5-Amino-1-methylpiperidin-2-one: Similar structure but with a methyl group instead of a propyl group.
5-Amino-1-ethylpiperidin-2-one: Contains an ethyl group at the 1-position.
5-Amino-1-butylpiperidin-2-one: Features a butyl group at the 1-position.
Uniqueness
5-Amino-1-propylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group at the 1-position and the amino group at the 5-position create a unique steric and electronic environment, influencing its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
5-amino-1-propylpiperidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h7H,2-6,9H2,1H3 |
InChIキー |
QPXJERFHKMBOOU-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC(CCC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)
![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B12085076.png)








![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)


